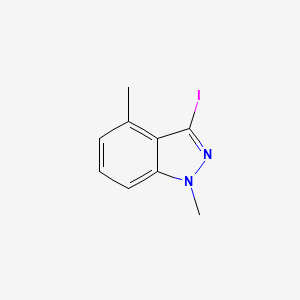

3-Iodo-1,4-dimethyl-1H-indazole

Description

Significance of the Indazole Scaffold in Contemporary Organic and Medicinal Chemistry Research

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net This versatility stems from its unique chemical properties and the various synthetic routes available for its modification. researchgate.netresearchgate.net Indazole derivatives are found in a wide array of commercially available drugs and compounds currently under investigation, highlighting their therapeutic potential. researchgate.netresearchgate.net

The significance of the indazole scaffold is underscored by its presence in drugs with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. researchgate.netresearchgate.netnih.gov For instance, Niraparib is an indazole-containing drug used for treating various cancers, and Pazopanib is a tyrosine kinase inhibitor with an indazole core. nih.gov The ability of the indazole ring to be functionalized at multiple positions allows for the fine-tuning of a molecule's pharmacological profile. researchgate.netnih.gov

Rationale for Investigating Halogenated and Alkylated Indazole Architectures

The strategic introduction of halogen atoms and alkyl groups onto the indazole scaffold is a common and effective strategy in medicinal chemistry to modulate a compound's properties. Halogenation, particularly iodination, can enhance binding affinity to biological targets through the formation of halogen bonds and can also influence a molecule's metabolic stability and pharmacokinetic properties. acs.org The carbon-iodine bond at the C3 position of the indazole ring is particularly useful as it provides a reactive handle for further synthetic transformations, such as cross-coupling reactions. mdpi.comchim.it

Alkylation, the addition of an alkyl group, is another key modification. N-alkylation of the indazole ring, for instance, can be crucial for biological activity and can be directed to either the N1 or N2 position, leading to regioisomers with potentially different pharmacological effects. rsc.orgnih.govorganic-chemistry.org The development of selective alkylation methods is therefore an active area of research. rsc.orgnih.govorganic-chemistry.org The combination of halogenation and alkylation allows for the creation of a diverse library of substituted indazoles for screening and development of new therapeutic agents.

Overview of 3-Iodo-1,4-dimethyl-1H-indazole within the Indazole Family

This compound is a specific derivative that embodies the principles of halogenation and alkylation. The iodine atom at the C3 position makes it a valuable intermediate for synthesizing more complex molecules through reactions like the Suzuki-Miyaura cross-coupling. mdpi.com The methyl groups at the N1 and C4 positions influence its solubility, lipophilicity, and steric profile, which in turn can affect its biological activity and how it interacts with target proteins. The systematic investigation of such specifically substituted indazoles is crucial for understanding structure-activity relationships (SAR) and for the rational design of new and improved indazole-based compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1,4-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2/c1-6-4-3-5-7-8(6)9(10)11-12(7)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEPETVCLUSGRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(N=C2I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650996 | |

| Record name | 3-Iodo-1,4-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-19-7 | |

| Record name | 3-Iodo-1,4-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization Methodologies for 3 Iodo 1,4 Dimethyl 1h Indazole

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-Iodo-1,4-dimethyl-1H-indazole, a complete NMR analysis would provide unambiguous assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring and the two methyl groups. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming their substitution pattern. The N-methyl and the C4-methyl groups would likely appear as singlets, with their chemical shifts providing insight into their electronic environment.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all nine carbon atoms in the molecule. The carbon atom attached to the iodine (C3) would exhibit a characteristic upfield shift due to the heavy atom effect. The chemical shifts of the other aromatic carbons would further define the electronic structure of the bicyclic system.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis of this compound would provide a highly accurate mass measurement of the molecular ion. This would allow for the unambiguous determination of the molecular formula, C₉H₉IN₂, by distinguishing it from other potential elemental compositions with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺. The fragmentation pattern observed in the MS/MS spectrum would offer valuable structural information, such as the loss of methyl groups or the iodine atom, which would further corroborate the proposed structure.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear in their respective characteristic regions.

C=C and C=N stretching: Vibrations associated with the aromatic and pyrazole (B372694) rings would be observed in the fingerprint region.

C-N stretching: The stretching vibration of the carbon-nitrogen bonds within the indazole ring would also be present.

C-I stretching: A low-frequency absorption corresponding to the carbon-iodine bond might be observed.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of this compound could be obtained, this technique would yield precise data on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This would provide ultimate confirmation of the molecular structure and could also reveal details about intermolecular interactions in the solid state.

Despite the outlined capabilities of these analytical methods, no specific experimental data for this compound has been found in the public domain.

Computational and Theoretical Investigations of 3 Iodo 1,4 Dimethyl 1h Indazole and Indazole Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.de It is a widely used tool for predicting molecular properties and reactivity, based on the principle that the energy of the molecule is a functional of the electron density. mpg.denih.gov

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.orgschrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. chemicalpapers.com

A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chemicalpapers.com Conversely, a small gap indicates that a molecule is more reactive. libretexts.org DFT calculations are frequently employed to determine the energies of these orbitals. For instance, a DFT study on a series of 3-carboxamide indazole derivatives calculated their HOMO and LUMO energies to understand their electronic properties. nih.gov It was found that the distribution of HOMO and LUMO orbitals often spans the entire indazole molecule. nih.gov

Below is a table of DFT-calculated electronic properties for selected indazole derivatives, illustrating the typical range of these values.

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 8a | -6.64 | -1.54 | 5.10 | nih.gov |

| 8c | -6.63 | -1.74 | 4.89 | nih.gov |

| 8q | -6.49 | -2.09 | 4.40 | nih.gov |

| 8u | -6.10 | -1.61 | 4.49 | nih.gov |

| 8x | -6.11 | -1.74 | 4.37 | nih.gov |

| 8z | -6.10 | -1.82 | 4.28 | nih.gov |

This table is generated based on data for 3-carboxamide indazole derivatives as reported in the source.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

Nucleophilic (electron-donating) attacks are likely to occur at the electron-poor, positive regions, while electrophilic (electron-accepting) attacks are favored at the electron-rich, negative sites. ESP analysis, often performed using DFT calculations, helps in predicting intermolecular interactions, such as hydrogen bonding, and understanding the sites of chemical reactivity. chemicalpapers.com For example, in related heterocyclic compounds, ESP analysis has been used to predict electrophilic and nucleophilic regions. chemicalpapers.com

Evaluation of Quantum Chemical Parameters (e.g., Chemical Hardness, Electronegativity, Chemical Potential)

From the energies of the HOMO and LUMO, several global quantum chemical parameters can be calculated to further quantify a molecule's reactivity. These descriptors provide insight into molecular behavior and chemical reactivity. nih.gov

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO) / 2). Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity, while molecules with a small gap are "soft." chemicalpapers.comnih.gov

Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies (χ ≈ -(E_HOMO + E_LUMO) / 2).

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ).

These parameters are instrumental in applying the principles of conceptual DFT to predict and rationalize the outcomes of chemical reactions.

Computational Modeling of Reaction Mechanisms

DFT calculations are a powerful method for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. Researchers can identify transition states, intermediates, and reaction products, and calculate the activation energies associated with different reaction pathways. nih.gov

For instance, DFT has been used to investigate the mechanisms of cycloaddition reactions involving heterocyclic compounds. nih.gov In other systems, such as spirooxazines, computational studies have detailed the ring-opening and ring-closing reactions, identifying conical intersections that connect different electronic states and explaining the influence of solvents on the reaction equilibrium. researchgate.net Such computational modeling provides a detailed, step-by-step view of the reaction process that is often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Studies for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com By identifying the key molecular properties (descriptors) that govern activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. youtube.comelsevierpure.com

QSAR studies on indazole derivatives have been successfully applied in drug design. For example, three-dimensional QSAR (3D-QSAR) studies have been performed on indazole derivatives acting as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a protein implicated in cancer metastasis. nih.gov In these studies, steric and electrostatic field descriptors are correlated with the inhibitory activity of the compounds. nih.gov

The key findings from a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors are summarized below:

| QSAR Model Type | Statistical Parameter | Value | Significance |

| Field-based 3D-QSAR | r² (Correlation Coefficient) | > 0.9 | Indicates a strong correlation between predicted and actual activity. |

| q² (Cross-validation Coeff.) | > 0.5 | Shows good predictive power of the model. | |

| Gaussian-based 3D-QSAR | Steric Maps | - | Identify regions where bulky groups increase or decrease activity. |

| Electrostatic Maps | - | Identify regions where positive or negative charges are favorable for activity. |

This table summarizes the general outcomes of 3D-QSAR studies as described in the source. nih.gov

The resulting models generate contour maps that highlight the structural features essential for potent activity, providing a structural framework for designing new and improved inhibitors. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). rsc.orgnih.gov It is a cornerstone of structure-based drug design, helping to elucidate the binding mode of a potential drug molecule within the active site of its biological target. plos.org

Numerous molecular docking studies have been conducted on indazole derivatives to explore their potential as therapeutic agents. These simulations have targeted a variety of proteins:

HIF-1α: Docking studies on indazole derivatives have shown good binding efficiency within the active site of the HIF-1α protein, complementing QSAR analyses. nih.gov

Renal Cancer-Related Protein (PDB: 6FEW): A series of novel 3-carboxamide indazole derivatives were docked into the active site of this protein. The simulations, using software like AutoDock, identified compounds with the highest binding energies, indicating strong potential interactions. nih.govrsc.org The analysis of docking poses revealed key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues like ASP784, LYS655, and MET699. nih.gov

Cyclooxygenase-2 (COX-2): Substituted 4,5-dihydro-2H-indazole derivatives were evaluated as potential anti-inflammatory agents by docking them into the active site of the human COX-2 enzyme. nih.gov

The results of these simulations are typically evaluated using a scoring function that estimates the binding affinity (often expressed as binding energy in kcal/mol). Lower binding energies generally indicate more favorable binding.

Below is a summary of docking results for selected indazole derivatives against the renal cancer-related protein (PDB: 6FEW).

| Compound ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| 8v | -10.05 | ASP784, LYS655, MET699, GLU672, MET676, ILE685, LEU679, ALA783, ILE675, PHE762 | nih.gov |

| 8w | -10.04 | ASP784, LYS655, MET699, GLU672, MET676, ILE685, LEU679, ALA783, ILE675, PHE762 | nih.gov |

| 8y | -9.99 | ASP784, LYS655, MET699, GLU672, MET676, ILE685, LEU679, ALA783, ILE675, PHE762 | nih.gov |

This table is generated based on data for 3-carboxamide indazole derivatives as reported in the source.

Assessment of Binding Energies and Interaction Profiles

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This method calculates a scoring function, often expressed as binding energy (in kcal/mol), to estimate the strength of the interaction. A more negative binding energy typically indicates a more favorable and stable interaction.

The interaction profile describes the specific types of non-covalent bonds formed between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in the docking of indazole derivatives with the aromatase enzyme, key interactions included hydrogen bonds with the NH1 and NH2 atoms of Arginine (Arg115) and interactions with Methionine (Met374). derpharmachemica.com Similarly, docking studies of other indazole series have identified crucial interactions with amino acids like Serine (Ser21), Arginine (Arg171), Tyrosine (Tyr248), and Lysine (Lys273). researchgate.net These interactions are fundamental to the molecule's biological activity.

Identification of Key Amino Acid Residues in Binding Pockets

The binding pocket of a protein is the cavity on its surface where a ligand binds. Computational studies are instrumental in identifying the specific amino acid residues that line this pocket and are critical for ligand recognition and binding.

For kinase inhibitors, the 7-azaindole (B17877) scaffold, a related heterocyclic system, commonly forms bidentate hydrogen bonds with the backbone amides of amino acids in the "hinge region" of the kinase. jst.go.jp These are often designated as GK+1 (the residue next to the gatekeeper) and GK+3. jst.go.jp In what is termed the "normal" binding mode, the carbonyl oxygen of the GK+1 residue acts as a hydrogen bond acceptor, while the backbone N-H of the GK+3 residue is a hydrogen bond donor. jst.go.jp

In studies of other receptor targets, specific residues have been consistently identified as crucial for the binding of indazole-type molecules. For the aromatase enzyme, Arginine at position 115 (Arg115) and Methionine at position 374 (Met374) are key residues for interaction. derpharmachemica.com In another example, docking studies with a protein (PDB ID: 2ZCS) highlighted the importance of residues such as Tyr248, Lys273, Val268, and Arg171 for the binding of indazole analogs. researchgate.net The identification of these key residues provides a roadmap for designing more potent and selective molecules by modifying the ligand to optimize its interactions within the binding pocket. For instance, understanding that a specific hydrophobic pocket exists could guide the addition of a corresponding hydrophobic group to the ligand to enhance binding affinity.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic view of a molecule or a ligand-protein complex over time, offering insights into its conformational stability and flexibility. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves.

A key metric used to analyze MD simulations is the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of a molecule at a given time point compared to a reference structure (usually the initial structure). A stable RMSD value over the course of a simulation suggests that the molecule or complex has reached a stable conformation, or equilibrium. nih.gov For example, in simulations of a potential SARS-CoV-2 main protease inhibitor, the complex reached stability after approximately 10 nanoseconds (ns) with an average RMSD of 2.8 Å. nih.gov The ligand itself can also be analyzed; a stable ligand RMSD indicates it remains in a consistent pose within the binding pocket. nih.gov

MD simulations are crucial for validating the results of molecular docking. While docking provides a static snapshot of a potential binding pose, MD simulations can confirm whether this pose is stable over time in a more realistic, dynamic environment that includes solvent and allows for atomic motion. The stability of intermolecular hydrogen bonds between the ligand and protein throughout the simulation is another indicator of a stable binding interaction. nih.gov

Investigation of Tautomeric Equilibria and Stability (e.g., 1H-Indazole vs. 2H-Indazole)

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond. For the indazole core, the most common tautomers are the 1H-indazole and 2H-indazole forms. The position of the nitrogen-bound hydrogen atom significantly influences the molecule's electronic properties, reactivity, and biological activity. nih.gov

Computational chemistry is extensively used to predict the relative stabilities of these tautomers. nih.govresearchgate.netnih.gov Theoretical calculations, including methods like Density Functional Theory (DFT), consistently show that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govchemicalbook.comresearchgate.net The gas-phase energy difference is estimated to be around 3.6 to 5.3 kcal/mol in favor of the 1H form. researchgate.net This preference is generally attributed to the greater aromaticity of the benzenoid structure of 1H-indazoles compared to the ortho-quinoid character of 2H-indazoles. nih.gov

However, the relative stability can be influenced by substituents on the indazole ring. researchgate.net While in most cases the 1H-tautomer remains the most stable, computational studies have identified some substituted indazoles where the 2H-tautomer is predicted to be more stable. nih.govresearchgate.net The energy differences between tautomers can be small, sometimes only around 1 kJ/mol (approximately 0.24 kcal/mol), meaning that both forms can coexist in equilibrium. nih.gov

The choice of computational method is important for accurate predictions. Studies have compared semi-empirical (AM1), ab initio (Hartree-Fock), and DFT (B3LYP) methods, with DFT often providing results that align well with experimental data. nih.govresearchgate.net These computational investigations are vital for understanding which tautomeric form is likely to be the active one when interacting with a biological target.

Table of Calculated Energy Differences Between Indazole Tautomers

This interactive table summarizes findings from a computational study on tetrahydro-4H-indazol-4-one derivatives, illustrating the small energy differences often observed between 1H and 2H tautomers.

| Compound | Calculation Method | Energy Difference (kJ/mol) (2H vs 1H) | Most Stable Tautomer |

| 1 | HF/6-31G | 0.81 | 1H |

| 2 | HF/6-31G | 0.95 | 1H |

| 3 | HF/6-31G | -1.86 | 2H |

| 4 | HF/6-31G | -1.73 | 2H |

| 1 | HF/6-31G | 0.83 | 1H |

| 2 | HF/6-31G | 0.96 | 1H |

| 3 | HF/6-31G | -2.03 | 2H |

| 4 | HF/6-31G | -1.89 | 2H |

Data sourced from a computational study on substituted tetrahydroindazoles. researchgate.net A negative value indicates the 2H tautomer is more stable.

Advanced Research Perspectives on the Indazole Scaffold and Its Halogenated/alkylated Variants

Indazole as a Privileged Scaffold in Ligand Design and Chemical Biology

The indazole nucleus is a prominent feature in a multitude of biologically active compounds, including a number of approved drugs. dntb.gov.uanih.govresearchgate.net Its prevalence in successful therapeutic agents underscores its status as a privileged scaffold. dntb.gov.uaresearcher.life This privileged nature stems from the indazole's ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological macromolecules like enzymes and receptors. longdom.org The molecular shape and electrostatic distribution of indazoles are crucial for this recognition. longdom.orgresearchgate.net

The versatility of the indazole scaffold allows for its incorporation into a wide array of molecular architectures, targeting a diverse range of biological pathways. researchgate.netnih.gov For instance, indazole derivatives have been developed as potent inhibitors of kinases, a critical class of enzymes often implicated in cancer and inflammatory diseases. nih.govrsc.org The scaffold's ability to serve as a bioisostere for other aromatic systems, such as indole (B1671886), further enhances its utility in ligand design. d-nb.info This allows chemists to modulate the physicochemical and pharmacological properties of a lead compound while maintaining its core binding interactions.

Interactive Table: Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Pazopanib | Oncology | Tyrosine kinase inhibitor nih.govnih.gov |

| Axitinib | Oncology | Tyrosine kinase inhibitor chemicalbook.com |

| Granisetron | Antiemetic | Serotonin 5-HT3 receptor antagonist mdpi.com |

Structure-Activity Relationship (SAR) Elucidation for Indazole Derivatives

The systematic investigation of how structural modifications to the indazole core influence its biological activity is a cornerstone of drug discovery efforts. nih.gov Structure-Activity Relationship (SAR) studies provide crucial insights into the key molecular features required for potent and selective interaction with a biological target.

The C3 position of the indazole ring is a key site for chemical modification, and substitutions at this position can have a profound impact on a compound's biological profile. mdpi.comchim.it The introduction of different functional groups at C3 can alter the molecule's steric, electronic, and hydrophobic properties, thereby influencing its binding affinity and selectivity for a given target. mdpi.com

For example, the introduction of an iodine atom at the C3 position, as seen in 3-iodo-1H-indazole, provides a versatile handle for further chemical elaboration through cross-coupling reactions. chim.itmdpi.comrsc.org This allows for the synthesis of a diverse library of C3-substituted indazoles for SAR studies. The nature of the substituent at C3 can directly influence interactions with the target protein. A well-placed hydrogen bond donor or acceptor, or a hydrophobic group that can occupy a specific pocket in the binding site, can significantly enhance potency. mdpi.com

The regioselectivity of N-alkylation is influenced by both the substituents on the indazole ring and the reaction conditions employed. nih.govresearchgate.netbeilstein-journals.org For instance, studies have shown that the choice of base and solvent can direct the alkylation to either the N1 or N2 position. d-nb.info The development of regioselective synthetic methods is therefore crucial for systematically exploring the SAR of N-alkylated indazole derivatives. researchgate.netbeilstein-journals.org The N1- and N2-alkylated isomers often exhibit distinct biological profiles, highlighting the importance of controlling this aspect of the molecular architecture. nih.gov

Rational Design Principles for Indazole-Based Chemical Probes and Ligands

The development of new indazole-based chemical probes and ligands is increasingly guided by rational design principles, which leverage structural information and computational methods to predict and optimize molecular interactions.

To expand the chemical space and discover novel indazole-based compounds with improved properties, medicinal chemists employ various scaffold diversification strategies.

Molecular Hybridization: This approach involves combining the indazole scaffold with other pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. mdpi.comresearchgate.netresearchgate.net By linking two or more distinct structural motifs, it is possible to target multiple biological pathways or to enhance the potency and selectivity of the parent molecules. researchgate.net

Scaffold Hopping: This strategy entails replacing the indazole core with a different, but structurally related, heterocyclic system while retaining the key pharmacophoric elements. nih.govrsc.orgresearchgate.net This can lead to the discovery of new chemical series with improved drug-like properties, such as enhanced solubility or metabolic stability, while maintaining the desired biological activity. nih.gov For example, hopping from an indole to an indazole scaffold has been successfully used to develop dual inhibitors of anti-apoptotic proteins. nih.govrsc.org

A deep understanding of how different substituents on the indazole ring affect its physicochemical properties (e.g., solubility, lipophilicity, pKa) and its ability to be recognized by a biological target is fundamental to rational drug design. acs.orgnih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a vital role in this process. longdom.orgnih.govbiotech-asia.org Molecular docking can predict the binding mode of an indazole derivative within the active site of a target protein, providing insights into key interactions. biotech-asia.orgtandfonline.com QSAR models can establish mathematical relationships between the structural features of a series of compounds and their biological activities, helping to guide the design of more potent analogs. longdom.org By systematically varying substituents and evaluating their impact on both physicochemical properties and biological activity, researchers can develop a comprehensive understanding of the SAR and design novel indazole-based ligands with optimized profiles. acs.org

Mechanistic Studies of Molecular Interactions with Biological Targets

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted therapies. Its unique chemical properties allow for versatile substitutions, leading to compounds with high affinity and selectivity for various biological targets. The introduction of halogen atoms and alkyl groups to the indazole core can significantly influence the compound's steric and electronic properties, enhancing its interaction with protein active sites. This section explores the advanced research perspectives on the mechanistic interactions of these modified indazoles with key biological targets.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Protein Kinases like TTK, FGFR, Aromatase)

Halogenated and alkylated indazole derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.

Tyrosine Threonine Kinase (TTK) Inhibition:

The mitotic kinase TTK (also known as Mps1) is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during cell division. Its overexpression in various cancers makes it an attractive target for anticancer drug development. Research has led to the discovery of potent indazole-based TTK inhibitors. A notable class of these inhibitors features an indazole core with a sulfamoylphenyl group at the 3-position and an acetamido moiety at the 5-position. Systematic optimization and computer modeling culminated in the identification of compound 72 (CFI-400936) , a highly potent and selective TTK inhibitor with an IC50 of 3.6 nM. nih.gov The development of this class highlights a successful strategy in targeting TTK by leveraging the indazole scaffold. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is integral to processes like cell proliferation, differentiation, and migration. nih.gov Aberrant FGFR signaling is implicated in numerous cancers. The indazole scaffold has proven to be a valuable pharmacophore for developing FGFR inhibitors. researchgate.net

Fragment-led design approaches have been used to identify indazole-based compounds that inhibit FGFR1, FGFR2, and FGFR3. nih.gov Modifications, such as substituting an indole with an indazole, were predicted by docking models to allow for a crucial hydrogen bond between the indazole N-2 and the backbone of Ala564 in the kinase hinge region. nih.gov This led to the development of a library of indazole-containing fragments that inhibited FGFRs with IC50 values in the micromolar range and demonstrated excellent ligand efficiencies. nih.gov

Further optimization, based on the structures of known inhibitors like AZD4547, led to the synthesis of novel 1H-indazol-3-amine derivatives. This work identified compounds with significant inhibitory activity against FGFR1. For instance, a compound featuring a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold showed potent enzymatic inhibition. rsc.org Subsequent structural refinements, such as introducing a halogen moiety at the ortho or meta position of a phenyl ring, further enhanced activity, yielding inhibitors with IC50 values in the low nanomolar range. nih.govrsc.org One such optimized compound, 7r , emerged as a highly potent FGFR1 inhibitor. rsc.org

| Compound | Target Kinase | Inhibition (IC50) | Reference |

|---|---|---|---|

| CFI-400936 | TTK | 3.6 nM | nih.gov |

| Compound 7n (6-(3-methoxyphenyl)-1H-indazol-3-amine derivative) | FGFR1 | 15.0 nM | rsc.org |

| Compound 7r (Optimized 1H-indazol-3-amine derivative) | FGFR1 | 2.9 nM | rsc.org |

| Compound 27i (1H-indazole derivative) | FGFR4 | 2.4 nM | nih.gov |

Understanding Ligand-Protein Binding Profiles at a Molecular Level

A deep understanding of how a ligand binds to its protein target is fundamental for rational drug design. Techniques like X-ray crystallography and molecular docking are invaluable for visualizing and predicting these interactions at an atomic level. jocpr.com

For the indazole class of inhibitors, these studies have revealed key binding modes. In the case of FGFR inhibitors, molecular modeling predicted that substituting an indole fragment with an indazole would enable a new hydrogen bond with the backbone NH of alanine (B10760859) 564 in the ATP-binding site. nih.gov This interaction with the kinase hinge region is a classic feature of many Type I kinase inhibitors and is crucial for potent inhibition. The N-1 and N-2 atoms of the indazole ring act as key hydrogen bond acceptors and donors, anchoring the molecule in the active site. nih.gov

Similarly, a co-complex X-ray crystal structure of a potent inhibitor with TTK confirmed the binding mode predicted by computer modeling. nih.gov These structural insights allow for the targeted modification of the indazole scaffold to improve potency and selectivity. For example, adding substituents that can occupy specific hydrophobic pockets or form additional hydrogen bonds can significantly enhance binding affinity. nih.gov Molecular docking studies on various indazole derivatives against receptors like VEGFR-2 have consistently shown favorable binding energies and interactions, further validating the utility of the indazole core as a pharmacophore for kinase inhibition. biotech-asia.org

| Inhibitor Class | Target Protein | Key Interaction Site | Predicted Interaction Type | Reference |

|---|---|---|---|---|

| Indazole-based fragments | FGFR1 | Ala564 (Backbone NH) | Hydrogen Bond (with indazole N-2) | nih.gov |

| 6-pyridyl indazole derivatives | FGFR1 | Asp641 (Backbone NH) | Hydrogen Bond (with pyridine (B92270) N) | nih.gov |

| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides | TTK | Kinase Hinge Region | Hydrogen Bonds | nih.gov |

Investigation of Molecular Pathways Modulated by Indazole Derivatives

The ultimate biological effect of an enzyme inhibitor is determined by its impact on cellular signaling pathways. Indazole derivatives, by targeting specific kinases, can modulate these pathways to achieve a therapeutic outcome.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. nih.gov It is frequently hyperactivated in cancer. Studies on galloyl benzamide-based indazole derivatives have shown they can modulate MAPK signaling. nih.gov More specifically, novel indazole derivatives have been discovered that act as agonists for SOS1, a key protein that activates KRAS. By activating SOS1, these compounds can enhance RAS-GTP levels and modulate the downstream ERK1/2 phosphorylation, demonstrating a potential therapeutic strategy for interfering with RAS signaling. nih.gov

The binding of FGFs to FGFRs triggers a cascade of downstream signaling events, including the RAS-MAPK-ERK and PI3K-AKT pathways. nih.gov By inhibiting FGFR, indazole derivatives effectively block these pro-survival and pro-proliferative signals. Research on specific 1H-indazole derivatives has demonstrated their ability to potently inhibit FGFR4, leading to significant antitumor activity in hepatocellular carcinoma (HCC) models where the FGF19/FGFR4 signaling axis is a known oncogenic driver. nih.gov The inhibition of these critical pathways underscores the therapeutic potential of indazole-based kinase inhibitors in cancer treatment.

Future Directions and Emerging Research Avenues for 3 Iodo 1,4 Dimethyl 1h Indazole

Development of Novel and Sustainable Synthetic Methodologies for Multi-substituted Indazoles

The synthesis of indazole derivatives has been a subject of intense research, leading to numerous methods for constructing this important heterocyclic system. nih.gov However, the demand for more complex and diversely substituted indazoles, such as 3-iodo-1,4-dimethyl-1H-indazole, necessitates the development of more efficient, safer, and environmentally benign synthetic strategies.

Future efforts will likely concentrate on the following areas:

Flow Chemistry: Continuous flow technology offers significant advantages over traditional batch synthesis, including enhanced safety, improved scalability, and better reaction control. acs.org Applying flow chemistry to the synthesis of substituted indazoles could enable the rapid and on-demand production of key intermediates and final compounds, minimizing hazardous reaction conditions often associated with diazotization or the use of energetic reagents. acs.org A general route using flow reactors has already been shown to produce a range of indazoles, including 3-amino and 3-hydroxy analogs. acs.org

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic pathways. Rhodium(III)-catalyzed C-H activation has been used to synthesize indazoles and 2,3-dihydro-1H-indazoles. acs.org Future research could adapt these methods for the regioselective introduction of substituents onto the indazole core, bypassing the need for pre-functionalized starting materials.

Microwave-Assisted Synthesis: Microwave irradiation has proven effective in accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com This technique has been successfully applied to the Vilsmeier-Haack reaction of tetralone phenylhydrazones to create benzo[g]indazoles and could be optimized for the synthesis of other multi-substituted indazoles. researchgate.net

One-Pot Procedures: Combining multiple reaction steps into a single operation, or "one-pot" synthesis, improves efficiency and reduces waste. nih.gov Novel one-pot methods, such as the copper-catalyzed synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, demonstrate the potential for creating complex indazoles in a streamlined fashion. researchgate.net

| Synthetic Methodology | Key Advantages | Potential Application for Indazoles |

| Flow Chemistry | Increased safety, scalability, reproducibility | On-demand synthesis of functionalized indazole fragments. acs.org |

| C-H Activation | Atom economy, reduced steps | Direct introduction of functional groups onto the indazole core. acs.org |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Accelerated synthesis of complex indazole systems. mdpi.comresearchgate.net |

| One-Pot Synthesis | Improved efficiency, reduced waste | Streamlined access to multi-substituted indazoles from simple precursors. nih.govresearchgate.net |

Application of Advanced Computational Approaches for Predictive Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of molecules with desired properties. For indazole derivatives, these approaches can predict biological activity, guide synthetic efforts, and provide insights into molecular interactions.

Emerging research in this area includes:

Molecular Docking and Dynamics: These methods are used to predict the binding affinity and interaction patterns of indazole derivatives with biological targets. For instance, molecular docking has been employed to evaluate 1H-indazole analogs as potential anti-inflammatory agents by studying their interaction with the cyclooxygenase-2 (COX-2) enzyme. researchgate.net Such studies can guide the structural modification of compounds like this compound to enhance their potency and selectivity for specific proteins.

Structure-Activity Relationship (SAR) Analysis: Computational tools can be used to build SAR models that correlate the structural features of a series of compounds with their biological activity. Cheminformatic analyses, including the generation of Structure-Activity Similarity (SAS) maps, help identify key structural motifs responsible for a desired effect and highlight areas for further optimization. nih.gov This approach can help refine the design of new indazole derivatives to improve their therapeutic potential.

Quantum Mechanical Calculations: These calculations can provide detailed information about the electronic structure and reactivity of indazole compounds. This understanding is crucial for predicting reaction outcomes and designing novel chemical transformations. For example, understanding the electronic properties of the C-I bond in this compound can inform the design of new cross-coupling reactions.

| Computational Approach | Application in Indazole Research | Example |

| Molecular Docking | Predicting binding modes and affinities to protein targets. | Evaluating 1H-indazole analogs as COX-2 inhibitors. researchgate.net |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes over time. | Simulating the interaction of indazole derivatives with their target enzymes in a dynamic environment. researchgate.net |

| Cheminformatics (SAS Maps) | Visualizing structure-activity relationships and identifying activity cliffs. | Analyzing antiprotozoal activity of 2-phenyl-2H-indazole derivatives. nih.gov |

| Structure-Based Design | Rational design of inhibitors based on the 3D structure of the target. | Developing mutant-selective EGFR inhibitors based on the 1H-indazole scaffold. nih.gov |

Exploration of New Chemical Transformations and Reactivity Patterns of Iodo-dimethyl-indazoles

The 3-iodo-indazole moiety is a particularly valuable synthetic handle. The carbon-iodine bond is susceptible to a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the indazole core, providing access to a vast chemical space of novel derivatives that would be difficult to synthesize otherwise.

Future research will likely focus on leveraging the reactivity of the iodo group for:

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be used to form new carbon-carbon and carbon-heteroatom bonds at the C3-position. This enables the introduction of aryl, vinyl, alkynyl, and amino groups, respectively, dramatically increasing molecular complexity.

Copper-Catalyzed Reactions: Copper catalysis offers a complementary and often more sustainable alternative to palladium for certain cross-coupling reactions.

Direct C-H Arylation: While the iodo group serves as a powerful synthetic handle, direct C-H activation on other positions of the indazole ring in the presence of the iodo group could lead to highly complex, multi-substituted products. Research into the regioselectivity of such reactions on an iodo-dimethyl-indazole scaffold would be a significant advancement.

The interplay between the iodo substituent and the two methyl groups on the indazole ring could lead to unique reactivity patterns, opening up new avenues for synthetic exploration and the creation of novel molecular architectures.

Design of Highly Selective Molecular Probes for Fundamental Chemical Biology Research

Molecular probes are essential tools for visualizing and studying biological processes in real-time within their native environment. The indazole scaffold, with its tunable photophysical and biological properties, is an attractive core for the development of such probes.

Emerging opportunities for this compound in this field include:

Fluorescent Probes: The indazole core can be incorporated into fluorescent dyes. For example, an indazole-fused rhodamine dye has been developed as a highly selective fluorescent probe for detecting mercury ions (Hg²⁺) in biological systems. researchgate.net The this compound could serve as a key intermediate in the synthesis of new probes, where the iodo group is either retained to modulate photophysical properties (e.g., through the heavy-atom effect) or replaced with a fluorophore or a recognition motif via cross-coupling.

Positron Emission Tomography (PET) Tracers: PET is a powerful non-invasive imaging technique that requires specific molecular probes labeled with a positron-emitting isotope, such as fluorine-18. Indazole derivatives have been developed as PET tracers for imaging COX-2 in the brain to study neuroinflammation. nih.gov The synthesis of a radiofluorinated analog of this compound or its derivatives could yield new PET tracers for a variety of biological targets. The synthetic route to such tracers often involves a precursor, like a boronic ester, which can be prepared from an iodo-substituted intermediate. nih.gov

Scaffold Hopping and Inhibitor Design: The indazole core is often used as a bioisostere for other heterocycles like indole (B1671886). "Scaffold hopping" from an indole to an indazole framework has been successfully used to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org The specific substitution pattern of this compound provides a unique starting point for designing novel, selective inhibitors of protein-protein interactions or enzyme activity.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Iodo-1,4-dimethyl-1H-indazole, and how do reaction conditions impact yield?

Methodological Answer: Two primary approaches can be explored:

- Metal-catalyzed iodination : Inspired by Zn-catalyzed synthesis of 3-iodo-1,3-dienes from allenes (e.g., using Zn(OTf)₂ in dichloromethane at 0°C) . Adapting this method may require optimizing steric and electronic effects due to the dimethyl substitution at positions 1 and 4.

- Classical halogenation : Chlorination reactions using SOCl₂ (as in for analogous imidazoles) could be modified for iodination by substituting with iodine sources like N-iodosuccinimide (NIS) under controlled temperatures . Yield optimization should focus on solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~50–60 ppm for iodinated carbons) to confirm substitution patterns .

- Elemental analysis : Validate C, H, N, and I percentages against theoretical values (e.g., C: ~40%, I: ~35% for C₉H₉IN₂) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~288) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives for kinase inhibition?

Methodological Answer:

- Combinatorial synthesis : Introduce substituents at positions 3 (iodine), 1, and 4 (methyl groups) via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Biological assays : Screen derivatives against kinase targets (e.g., PKA, AMPA receptors) using fluorescence polarization or radiometric assays .

- Computational docking : Use tools like AutoDock to predict binding modes with kinase active sites (e.g., comparing iodine’s halogen bonding vs. methyl’s hydrophobic interactions) .

Q. How should discrepancies in biological activity data for this compound across assay models be addressed?

Methodological Answer:

- Triangulation : Validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) to rule out off-target effects .

- Control variables : Standardize solvent (DMSO concentration <0.1%), temperature, and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases) .

Q. What strategies optimize regioselectivity during iodination of 1,4-dimethyl-1H-indazole?

Methodological Answer:

- Directing groups : Use methyl groups at positions 1 and 4 to sterically guide iodination to position 3 .

- Catalyst selection : Employ Zn or Cu catalysts to enhance electrophilic aromatic substitution at electron-rich positions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor iodination by stabilizing transition states .

Data Contradiction & Validation

Q. How can conflicting results in the biological activity of this compound derivatives be resolved?

Methodological Answer:

- Dose-response curves : Confirm EC₅₀/IC₅₀ values across ≥3 independent replicates to assess reproducibility .

- Counter-screening : Test against related targets (e.g., mGluR5 vs. AMPA receptors) to evaluate specificity .

- Metabolic stability : Assess compound integrity post-incubation (e.g., LC-MS to detect degradation products) .

Methodological Tables

Table 1: Comparative Synthesis Routes

| Method | Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Zn-catalyzed iodination | Zn(OTf)₂, DCM, 0°C, 12h | 60–75% | |

| Classical halogenation | NIS, DMF, rt, 24h | 40–55% |

Table 2: Key NMR Assignments

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| C-3 (I) | - | 58.2 |

| CH₃ (C-1) | 2.51 (s) | 20.1 |

| CH₃ (C-4) | 3.90 (s) | 35.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.